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molecular formula C6H5N3 B131497 Imidazo[1,2-b]pyridazine CAS No. 146233-39-8

Imidazo[1,2-b]pyridazine

Cat. No. B131497
M. Wt: 119.12 g/mol
InChI Key: VTVRXITWWZGKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592425B2

Procedure details

Bromine (0.649 mL, 12.6 mmol) was added dropwise to a stirred mixture of Imidazo[1,2-b]pyridazine (1.0 g, 8.39 mmol) in acetic acid (42 ml) and the mixture was stirred at room temperature for 1 h. The mixture was neutralized with 1 N sodium hydroxide (100 mL) and solid sodium hydroxide, poured into ethyl acetate and sodium bicarbonate solution, and extracted with ethyl acetate (3×200 mL). The combined organics were washed with brine, dried (MgSO4), and concentrated to afford the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 8.66 (d, 1H); 8.17 (d, 1H); 7.93 (s, 1H); 7.31 (dd, 1H). LRMS (APCI) calc'd for (C6H5BrN3) [M+H]+, 198.0. found 198.0.
Quantity
0.649 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[CH:4]=[CH:5][N:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[N:7]2.[OH-].[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C.C(OCC)(=O)C>[Br:1][C:5]1[N:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:11]2=[N:3][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.649 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1 g
Type
reactant
Smiles
N=1C=CN2N=CC=CC21
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C2N1N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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